(1R,3R,5R,7R)-4-iodoadamantane-2,6-dione
Description
Structure
3D Structure
Properties
CAS No. |
19305-95-4 |
|---|---|
Molecular Formula |
C12H20O2 |
Synonyms |
(1R,3R,5R,7R)-4-Iodo-2,6-adamantanedione |
Origin of Product |
United States |
Synthetic Methodologies for 1r,3r,5r,7r 4 Iodoadamantane 2,6 Dione
Retrosynthetic Analysis of the Adamantane (B196018) Core with Vicinal Functionalities
A retrosynthetic analysis of (1R,3R,5R,7R)-4-iodoadamantane-2,6-dione suggests a multi-step approach beginning with the disconnection of the iodo group. The target molecule can be envisioned as arising from the stereoselective iodination of a chiral adamantane-2,6-dione (B47856) precursor. This dione (B5365651), in turn, can be traced back to a more symmetrically substituted adamantane derivative, such as a diol or a related functionalized bicyclo[3.3.1]nonane.
The key challenge in this retrosynthesis is the establishment of the four contiguous stereocenters on the adamantane core. A plausible strategy involves the construction of a chiral bicyclo[3.3.1]nonane system, which can then be elaborated into the tricyclic adamantane framework. researchgate.net The synthesis of 1,2-disubstituted adamantane derivatives often relies on either C–H functionalization or the construction of the cage framework itself. mdpi.com For complex targets like the one discussed, a framework construction approach often provides better stereocontrol.
A potential retrosynthetic pathway is outlined below:
Disconnection of the iodo group: The target compound can be formed from (1R,3R,5R,7R)-adamantane-2,6-dione via a regioselective and stereoselective iodination.
Disconnection of the dione: The adamantane-2,6-dione can be synthesized from a precursor like adamantane-2,6-diol (B14704978) through oxidation. The diol itself introduces the stereochemical complexity at C2 and C6.
Breaking the adamantane cage: The chiral adamantane core can be retrosynthetically cleaved to a bicyclo[3.3.1]nonane derivative. This bicyclic precursor must contain the necessary functionalities and stereochemistry to enable the formation of the third ring of the adamantane cage with the correct configuration. researchgate.netmdpi.com
Simplification of the bicyclic precursor: The chiral bicyclo[3.3.1]nonane can be derived from simpler, often acyclic or monocyclic, starting materials through stereoselective cyclization reactions. capes.gov.br
Development of Novel Synthetic Pathways to the Target Compound
Based on the retrosynthetic analysis, the forward synthesis would involve the stereoselective construction of a bicyclic precursor, its elaboration to the adamantane core, the formation of the dione, and finally, the regioselective iodination.
Strategies for Stereoselective Introduction of Chiral Centers
The introduction of the four specific chiral centers in this compound is a significant synthetic hurdle. The synthesis of chiral 1,2-disubstituted adamantane derivatives is an area of active research. mdpi.com
One promising approach is the use of a chiral pool starting material. For instance, a chiral building block could be used to construct the bicyclo[3.3.1]nonane framework, thereby setting the stereochemistry early in the synthesis. nih.gov Alternatively, asymmetric catalysis can be employed. For example, an enantioselective intramolecular aldol (B89426) condensation or a Michael addition could be used to form a chiral bicyclic intermediate. capes.gov.br
The stereocontrolled synthesis of bicyclo[3.3.1]nonanes is crucial as they are key synthons for many natural products and complex molecules. researchgate.net Functionalized derivatives of this framework can be obtained through stereocontrolled cyclization reactions. The use of chiral bicyclo[3.3.1]nonanediones has been demonstrated in the synthesis of enantiomerically pure bicyclic and polycyclic structures. researchgate.net
Approaches to Dione Formation within the Adamantane Cage
The formation of the 2,6-dione within the adamantane cage can be achieved through the oxidation of the corresponding diol, adamantane-2,6-diol. The stereochemistry of the diol would directly translate to the dione. The introduction of substituents at the C2 and C6 positions of adamantane creates chiral molecules.
The synthesis of adamantane-2,6-dione itself has been documented, and it serves as a versatile building block for further functionalization. chemicalbook.com The oxidation of 2-substituted adamantanes can lead to various oxygenated products, including the desired dione, with the regioselectivity being highly dependent on the reaction conditions and existing substituents.
Regioselective Halogenation Techniques for Adamantane Derivatives
The final step in the proposed synthesis is the regioselective and stereoselective iodination of the chiral adamantane-2,6-dione at the C4 position. The halogenation of adamantane and its derivatives is a well-studied area. rsc.org However, achieving regioselectivity in the presence of multiple reactive sites, particularly the enolizable positions of the dione, is challenging.
The iodination would likely proceed via an enol or enolate intermediate. The directing effects of the two carbonyl groups would need to be carefully considered to favor iodination at the C4 position over other possible positions (e.g., C8 or C10). Methods for the direct α-iodination of ketones are known, often employing reagents like iodine in the presence of a mediator or catalyst. organic-chemistry.orgorganic-chemistry.org For instance, a combination of iodine and iodic acid has been shown to be effective for the regioselective iodination of certain aromatic ketones. arkat-usa.org The stereochemical outcome of the iodination would be influenced by the steric environment of the adamantane cage and the approach of the electrophilic iodine species.
Optimization of Reaction Conditions and Yields
Catalytic Systems for Adamantane Functionalization
Various catalytic systems have been developed for the functionalization of the adamantane scaffold. researchgate.net For the key transformations in the synthesis of this compound, several catalytic approaches could be envisioned.
For the stereoselective cyclization to form the bicyclic precursor, organocatalysis has emerged as a powerful tool. Modularly designed organocatalysts have been used for the stereoselective synthesis of bicyclo[3.3.1]nonane derivatives. nih.gov
In the final iodination step, the use of a catalyst could enhance both the rate and the regioselectivity of the reaction. Copper(II) oxide has been reported as a catalyst for the α-iodination of aromatic ketones. organic-chemistry.org While the substrate is aliphatic, the principle of activating iodine could be applicable.
Below is a table summarizing potential catalytic systems for key reaction types in the proposed synthesis.
| Reaction Type | Potential Catalytic System | Rationale |
| Stereoselective Cyclization | Chiral Proline Derivatives | Organocatalysts known to promote asymmetric aldol and Michael reactions for the formation of chiral rings. |
| Cinchona Alkaloid-based Catalysts | Effective in a variety of asymmetric transformations, including the formation of bicyclic systems. nih.gov | |
| Dione Formation (Oxidation) | PCC (Pyridinium chlorochromate) | A common and effective reagent for the oxidation of secondary alcohols to ketones. |
| Swern Oxidation | A mild oxidation protocol that is often compatible with a wide range of functional groups. | |
| Regioselective Iodination | I₂ / Iodic Acid | Shown to be effective for regioselective iodination of some ketones. arkat-usa.org |
| I₂ / CuO | A catalytic system for the α-iodination of ketones under neutral conditions. organic-chemistry.org | |
| N-Iodosuccinimide (NIS) | A common electrophilic iodinating agent, often used with an acid or base catalyst. |
Solvent Effects on Reaction Outcomes and Stereocontrol in the Synthesis of this compound
The synthesis of the specific stereoisomer this compound is not explicitly detailed in the available scientific literature. However, by examining the synthesis of related adamantane derivatives and general principles of stereoselective halogenation, the profound influence of solvents on reaction outcomes and stereocontrol can be inferred. The choice of solvent can significantly impact the reactivity of the halogenating agent, the stability of intermediates, and the conformational preferences of the adamantane-2,6-dione core, thereby dictating the stereochemical course of the iodination.
In the context of halogenating ketones, the reaction can proceed through either an enol or enolate intermediate. The formation and stability of these intermediates are heavily solvent-dependent.
Polar Protic Solvents: Solvents such as water, methanol, and acetic acid can facilitate the formation of enols through hydrogen bonding. In the case of adamantane-2,6-dione, a polar protic solvent could promote the formation of the enol form, which can then react with an electrophilic iodine source. The stereoselectivity of this reaction would be influenced by the steric hindrance of the adamantane cage, with the iodine atom preferentially adding from the less hindered face. However, the high symmetry of the adamantane-2,6-dione might lead to a mixture of products unless a chiral directing group is present.
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are effective at solvating cations and can influence the reactivity of the halogenating agent. For instance, in the presence of a base to form the enolate, these solvents can affect the aggregation state and reactivity of the enolate. A study on the cycloaddition of halogenated ketenes has shown that polar solvents can alter the reaction mechanism from a concerted to a stepwise process by stabilizing zwitterionic intermediates. orientjchem.org While not a direct analogy, this highlights the potential of polar aprotic solvents to influence the transition state geometry and thus the stereochemical outcome of the iodination of adamantane-2,6-dione.
Nonpolar Solvents: In nonpolar solvents like hexane (B92381) or carbon tetrachloride, the formation of enol or enolate intermediates is less favored. Reactions in such solvents might proceed through a radical mechanism, especially if initiated by light or a radical initiator. Radical halogenation of adamantane itself is a known process. nih.gov The stereoselectivity in such a case would be governed by the relative stability of the resulting radical intermediates. For adamantane-2,6-dione, radical abstraction of a hydrogen atom at the C-4 position would be followed by trapping with iodine. The stereochemical outcome would depend on the accessibility of the radical intermediate to the iodine source.
The following table summarizes the potential effects of different solvent classes on the iodination of adamantane-2,6-dione, based on general principles of organic synthesis.
| Solvent Class | Potential Effect on Reaction Mechanism | Potential Impact on Stereocontrol |
| Polar Protic | Favors enol formation | May lead to a mixture of diastereomers due to competing attack pathways. |
| Polar Aprotic | Can stabilize charged intermediates (enolates, carbocations) | Can influence the geometry of the transition state, potentially favoring one stereoisomer. |
| Nonpolar | May favor radical pathways | Stereoselectivity would depend on the stability and accessibility of radical intermediates. |
It is crucial to note that achieving the specific (1R,3R,5R,7R) stereochemistry would likely require a chiral auxiliary or a chiral catalyst to induce facial selectivity in the iodination step, regardless of the solvent used. The solvent would then play a critical role in modulating the interaction between the substrate, the catalyst, and the iodinating agent to maximize the desired stereoselectivity.
Comparison of Synthetic Efficiency and Selectivity Across Different Routes
A direct comparison of the synthetic efficiency and selectivity for producing this compound is challenging due to the lack of specific literature for this exact molecule. However, by analyzing synthetic strategies for analogous adamantane derivatives, a comparative assessment of hypothetical routes can be constructed. The primary challenge lies in the stereoselective introduction of the iodine atom at the C-4 position with the correct (R) configuration, while the adamantane core itself possesses inherent chirality at the bridgehead carbons.
Two main hypothetical strategies can be considered:
Strategy 1: Synthesis of Adamantane-2,6-dione followed by Stereoselective Iodination
This approach involves the initial preparation of adamantane-2,6-dione, which can be synthesized from various precursors. One documented method involves the bromination and subsequent oxidation of 2-hydroxyadamantane. The efficiency of this initial synthesis would depend on the yields of these multi-step sequences. The key challenge in this strategy is the subsequent stereoselective iodination.
Selectivity: Achieving high stereoselectivity in the iodination of a pre-formed symmetric dione is a significant hurdle. Standard iodination methods (e.g., I2 with a base or an electrophilic iodine source) on an achiral substrate would likely result in a racemic mixture of diastereomers. To achieve the desired (1R,3R,5R,7R) isomer, a chiral auxiliary or a sophisticated catalytic system would be necessary. The development of such a system would require considerable research and optimization.
Strategy 2: Construction of the Adamantane Cage with the Iodo-substituent already in place or introduced during cyclization
This strategy involves building the adamantane framework from a precursor that already contains the iodine atom or a group that can be stereoselectively converted to iodine. This approach could potentially offer better control over the stereochemistry. For instance, a bicyclic precursor with the appropriate stereochemistry could undergo a ring-closing reaction to form the adamantane cage.
Selectivity: This strategy offers a higher potential for stereoselectivity. By establishing the stereocenter bearing the iodine atom early in the synthesis using well-established asymmetric methodologies, the final cyclization to the adamantane core could proceed with retention of stereochemistry. For example, the synthesis of enantiomerically pure 1,2-disubstituted adamantane derivatives has been achieved through cyclization of chiral bicyclic precursors. mdpi.com
The following table provides a hypothetical comparison of these two strategies:
| Synthetic Strategy | Advantages | Disadvantages |
| Strategy 1: Post-synthesis Iodination | Adamantane-2,6-dione is a known starting material. | Low stereoselectivity in iodination, leading to difficult purification and low yield of the desired isomer. Requires development of a novel stereoselective method. |
| Strategy 2: Pre-iodination/Cyclization | Potentially higher stereoselectivity by controlling the stereocenter early. | Requires synthesis of complex, chiral, and iodinated precursors, which could be inefficient. |
Advanced Structural and Stereochemical Elucidation Techniques
Methodologies for Absolute Configuration Determination of Chiral Adamantanes
The determination of the absolute spatial arrangement of atoms in chiral molecules is a critical aspect of stereochemistry. For adamantane (B196018) derivatives, which possess a rigid cage-like structure, specific techniques are employed to assign the R/S configuration of their stereocenters.
Single-Crystal X-ray Diffraction for Chiral Assignment
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of crystalline compounds, thereby unambiguously establishing the absolute configuration of chiral centers. nih.gov The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern provides information about the electron density distribution within the crystal, allowing for the precise mapping of atomic positions.
For a chiral molecule like (1R,3R,5R,7R)-4-iodoadamantane-2,6-dione, obtaining a suitable single crystal is the first crucial step. The subsequent crystallographic analysis yields the unit cell parameters, space group, and the precise coordinates of each atom, including the iodine and oxygen atoms, relative to the carbon skeleton. The presence of a heavy atom like iodine is particularly advantageous as it facilitates the determination of the absolute configuration through the anomalous dispersion effect. The Flack parameter, derived from the X-ray diffraction data, is a critical value in this context. A value close to zero for a given enantiomer confirms the correctness of the assigned absolute configuration. datapdf.com In studies of related halogenated adamantanes, this technique has been successfully used to elucidate the role of intermolecular interactions in the crystal packing. datapdf.com
Table 1: Representative Crystallographic Parameters for a Chiral Adamantane Derivative
| Parameter | Expected Value/Information for this compound |
|---|---|
| Crystal System | Monoclinic or Orthorhombic (Common for adamantane derivatives) |
| Space Group | A non-centrosymmetric (chiral) space group |
| Flack Parameter | Approximately 0, confirming the (1R,3R,5R,7R) configuration |
| Key Bond Lengths | C-I, C=O, C-C bond distances consistent with known values |
| Intermolecular Interactions | Analysis of potential halogen bonding (C-I···O) and other non-covalent interactions |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism)
Chiroptical spectroscopy techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful non-destructive methods for determining absolute configuration in solution. nih.govresearchgate.netgaussian.com
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized UV-Vis light by a chiral molecule. The resulting spectrum shows positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's stereochemistry. For α,β-unsaturated ketones and bicyclic ketones, the sign of the Cotton effects can often be related to the helicity of the chromophore system. rsc.org In the case of this compound, the carbonyl groups constitute the primary chromophores. The absolute configuration is typically determined by comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations, often using time-dependent density functional theory (TD-DFT). researchgate.net A good match between the experimental and calculated spectra for a specific enantiomer allows for a confident assignment of its absolute configuration.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light, providing stereochemical information about the vibrational transitions within the molecule. gaussian.comnih.govcore.ac.uk VCD is particularly sensitive to the conformation of flexible molecules and the absolute configuration of chiral centers. nih.govnih.gov The experimental VCD spectrum of this compound would be compared with the DFT-calculated spectrum for the (1R,3R,5R,7R) enantiomer. A high degree of similarity between the measured and calculated spectra provides strong evidence for the assigned absolute configuration. researchgate.net The combination of ECD and VCD offers a complementary and robust approach to stereochemical elucidation. researchgate.netcapes.gov.br
Spectroscopic Techniques for Comprehensive Structural Characterization
Beyond the determination of absolute configuration, a full structural characterization requires a suite of spectroscopic techniques to confirm the molecular formula, connectivity, and the nature of the functional groups.
Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in both solution and the solid state.
2D NMR Spectroscopy: For a molecule with a complex, rigid framework like this compound, one-dimensional ¹H and ¹³C NMR spectra may not be sufficient for unambiguous signal assignment. Two-dimensional (2D) NMR techniques are therefore essential.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of proton connectivity through the adamantane skeleton.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
Solid-State NMR (ssNMR): ssNMR provides valuable information about the structure and dynamics of crystalline materials. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR would be the technique of choice. It can reveal the presence of multiple crystallographically inequivalent molecules in the unit cell and provide chemical shift data that reflect the solid-state packing environment. nih.govnih.govresearchgate.netvub.be Adamantane itself is often used as a chemical shift reference in solid-state NMR. nih.govnih.gov
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Rationale/Correlations |
|---|---|---|---|
| C1, C3, C5, C7 (Bridgehead CH) | 40-50 | 2.0-3.0 | Bridgehead protons and carbons in functionalized adamantanes. |
| C2, C6 (C=O) | 200-215 | - | Characteristic chemical shift for ketone carbonyls. |
| C4 (C-I) | 30-40 | 3.5-4.5 | The carbon bearing the iodine atom is significantly shielded, while the attached proton is deshielded. |
| C8, C9, C10 (CH₂) | 30-40 | 1.8-2.5 | Methylene (B1212753) groups of the adamantane cage. |
Note: These are estimated chemical shift ranges based on data for related adamantane derivatives.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. acs.orgnih.govnih.gov For this compound (C₁₀H₁₁IO₂), HRMS would provide a mass measurement with high accuracy (typically within 5 ppm). The characteristic isotopic pattern of iodine would also be observable.
Furthermore, tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through the analysis of fragmentation patterns. cdnsciencepub.comresearchgate.netmdpi.com The fragmentation of adamantane derivatives often involves the opening of the carbon cage. mdpi.com For the title compound, characteristic fragment ions would be expected to arise from the loss of iodine, carbon monoxide, and various hydrocarbon fragments from the adamantane core. cdnsciencepub.comresearchgate.net
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₀H₁₁IO₂ |
| Calculated Monoisotopic Mass | 289.9804 u |
| Observed Mass (HRMS) | Within 5 ppm of the calculated mass |
| Key Fragment Ions (MS/MS) | [M-I]⁺, [M-CO]⁺, [M-I-CO]⁺, and other adamantyl cage fragments |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the two carbonyl (C=O) groups. For cyclic ketones, the position of this band is sensitive to ring strain. researchgate.netyoutube.com In the rigid adamantane framework, this peak is expected to appear in the region of 1700-1725 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the adamantane cage (around 2850-3000 cm⁻¹) and the C-I stretching vibration, which would appear at lower frequencies (typically below 600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. The C=O stretch would also be observable in the Raman spectrum, although it is typically weaker than in the IR spectrum. The symmetric vibrations of the adamantane skeleton are often strong in the Raman spectrum, providing a characteristic fingerprint for the cage structure. chemicalbook.comacs.org
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| C=O Stretch | 1700 - 1725 | IR (strong), Raman (moderate) |
| C-H Stretch (sp³) | 2850 - 3000 | IR (strong), Raman (strong) |
| CH₂ Bend | ~1450 | IR (moderate), Raman (moderate) |
| C-C Stretch | 800 - 1200 | IR (moderate), Raman (strong) |
| C-I Stretch | 500 - 600 | IR (moderate), Raman (strong) |
Conformational Analysis of the Bicyclo[3.3.1]nonane Subunits
For the parent bicyclo[3.3.1]nonane, high-level ab initio calculations have consistently shown the twin-chair conformation to be the most stable, predominating over the boat-chair form. researchgate.netresearchgate.net However, the introduction of substituents can dramatically alter this conformational preference. Steric and electronic interactions introduced by substituents can destabilize the chair conformation of one of the rings, leading to a preference for a boat or twist-boat arrangement.
In the case of this compound, the presence of two carbonyl groups at the C2 and C6 positions and a sterically demanding iodine atom at the C4 position introduces significant conformational constraints. The adamantane-2,6-dione (B47856) core itself imposes a rigid structure. nih.govnih.gov The stereochemistry of the iodine atom, being in a specific (R) configuration at C4, further defines the spatial arrangement.
Computational studies on substituted adamantanes have also provided valuable information. For example, density functional theory (DFT) calculations on boron-substituted adamantanes have shown that substitutions can lead to progressive destabilization and geometric changes in the molecular framework. nih.gov While not directly comparable to iodine substitution, these studies underscore the significant impact of substituents on the adamantane core.
Given the defined stereochemistry of this compound, the iodine atom and the carbonyl groups are held in fixed relative orientations. The bicyclo[3.3.1]nonane subunit containing the C4-iodo substituent would experience significant steric interactions, which could potentially favor a distortion from a perfect chair conformation. The interplay between the steric bulk of the iodine atom and the electronic effects of the carbonyl groups would ultimately determine the precise geometry of the bicyclo[3.3.1]nonane subunits.
Without direct experimental or specific computational data for the target molecule, a definitive conformational analysis remains speculative. However, based on the principles of conformational analysis and data from analogous substituted systems, it is plausible that the bicyclo[3.3.1]nonane rings within this compound deviate from an ideal twin-chair conformation to alleviate steric strain.
Reactivity Profiles and Mechanistic Investigations of 1r,3r,5r,7r 4 Iodoadamantane 2,6 Dione
Reactions Involving the Iodine Substituent
The iodine atom in (1R,3R,5R,7R)-4-iodoadamantane-2,6-dione is situated at a bridgehead position, which significantly influences its reactivity. The rigid adamantane (B196018) framework prevents the backside attack required for a typical S(_N)2 reaction, and the formation of a bridgehead carbocation for an S(_N)1 reaction is energetically unfavorable due to the strain it would introduce. Consequently, reactions at this position often proceed through alternative pathways.
Nucleophilic Substitution Pathways and Kinetics
Due to the constraints of the adamantane cage, nucleophilic substitution at the iodinated bridgehead position of adamantane derivatives does not proceed via classical S(_N)1 or S(_N)2 mechanisms. Instead, these reactions often occur through a radical nucleophilic substitution (S(_RN)1) mechanism, particularly when initiated by light (photostimulation). This chain reaction involves radical and radical anion intermediates.
The reactivity of haloadamantanes in these reactions follows the trend I > Br > Cl, which is consistent with the leaving group ability of the halogens. The photostimulated reaction of 1-iodoadamantane (B1585816) with various carbanions in DMSO has been studied, providing insight into the likely behavior of this compound. For instance, the reaction with the enolate of acetone (B3395972) yields the substitution product in 20% yield, alongside adamantane (17%) as a reduction product. nih.govrsc.org The use of 18-crown-6 (B118740) can enhance the yield of substitution, as seen in the reaction with acetophenone (B1666503) enolate which gives a 65% yield of the substitution product. nih.govrsc.org
The relative reactivity of different nucleophiles towards the 1-adamantyl radical has been determined through competition experiments, with the following order observed: acetone enolate (1.0) < acetophenone enolate (11) < nitromethane (B149229) anion (32) < anthrone (B1665570) anion (80). nih.gov This trend is influenced by the pKa of the conjugate acid of the anions and the energetics of the coupling step. nih.gov
Table 1: Photostimulated Nucleophilic Substitution of 1-Iodoadamantane with Various Carbanions in DMSO nih.govrsc.org
| Nucleophile (Carbanion Source) | Product | Yield (%) |
| Acetone enolate | 1-Adamantylacetone | 20 |
| Acetophenone enolate | 1-Adamantylacetophenone | 65 |
| Propiophenone enolate | 1-Adamantylpropiophenone | 27 |
| Anthrone anion | 10-(1-Adamantyl)anthrone | 75 |
| Nitromethane anion (with acetone enolate as initiator) | 1-Adamantylnitromethane | 87 |
Radical Reactions and Their Mechanistic Intermediates
The formation of the 1-adamantyl radical is a key step in many reactions of iodo-adamantane derivatives. This intermediate can be generated through various methods, including photolysis or reaction with radical initiators. Electron Paramagnetic Resonance (EPR) spectroscopy has been a valuable tool for studying adamantyl radicals. rsc.org The 1-adamantyl radical is a persistent radical, and its structure and hyperfine coupling constants have been investigated. rsc.org
The gas-phase reactivity of the 1-adamantyl radical has been studied using a distonic radical anion approach. nih.gov The rate constants for the reaction of the 3-carboxylato-1-adamantyl radical anion with various reagents have been measured, providing quantitative data on its reactivity. nih.gov For instance, the reaction with molecular oxygen ((¹⁸O₂)) has a rate constant of 85 ± 4 x 10⁻¹² cm³ molecule⁻¹ s⁻¹, while the reaction with iodine (I₂) has a rate constant of 50 ± 50 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.gov These studies offer valuable insights into the intrinsic reactivity of the 1-adamantyl radical, which is the key intermediate in the radical reactions of this compound.
Metal-Catalyzed Cross-Coupling Reactions at the Iodinated Position
The carbon-iodine bond in iodo-adamantanes can participate in various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are of great importance in organic synthesis for the construction of complex molecules.
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org While the Negishi coupling of 1-iodoadamantane with certain substrates has been attempted, product formation was not observed in some cases, even when the organozinc reagent was pre-formed. nih.gov This suggests that the steric hindrance of the adamantyl group can pose a challenge for this type of coupling. However, palladium-catalyzed Negishi cross-coupling methods have been developed for unactivated primary alkyl iodides, bromides, chlorides, and tosylates with a variety of organozinc reagents, indicating that with the right catalyst system, such couplings may be feasible. organic-chemistry.org
Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.netorganic-chemistry.org This reaction has been successfully applied to iodo-adamantane derivatives. For example, the coupling of 1-iodoadamantane with various terminal alkynes can be achieved using a palladium catalyst such as Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst. rsc.org
Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions with Adamantane Derivatives
| Coupling Reaction | Adamantane Derivative | Coupling Partner | Catalyst System | Product |
| Negishi Coupling | 1-Iodoadamantane | (Amino acid-based) zinc organyl | Pd(amphos)₂Cl₂ | No product observed nih.gov |
| Heck Reaction (intramolecular) | Aryl iodide with an alkene tether | - | Pd(OAc)₂, PPh₃, NaOAc | Benzo[a]furan system youtube.com |
| Sonogashira Coupling | 1-Iodoadamantane | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | 1-Alkynyladamantane rsc.org |
Reactivity of the Dione (B5365651) Functionalities
The two ketone groups in this compound are key sites for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
Enolization and Reactions at the α-Carbon
Ketones with α-hydrogens can exist in equilibrium with their enol tautomers. The formation of enolates, the conjugate bases of the enols, is a fundamental process in carbonyl chemistry, as they are potent nucleophiles. youtube.commasterorganicchemistry.com The acidity of the α-hydrogens is a key factor in enolate formation. The presence of two carbonyl groups in adamantane-2,6-dione (B47856) would be expected to increase the acidity of the α-hydrogens compared to a simple monoketone.
However, the rigid, bridged structure of the adamantane cage can impose stereoelectronic constraints on enolization. For an enolate to form, the α-C-H bond must be able to align with the π-system of the carbonyl group. In the case of bridgehead α-protons, this alignment is often not possible, a principle known as Bredt's rule. While the α-protons in adamantane-2,6-dione are not at bridgehead positions, the rigid geometry of the cage may still influence the ease of enolization and the stability of the resulting enolate.
Carbonyl Group Transformations (e.g., Reductions, Additions)
The carbonyl groups of adamantane-2,6-dione are susceptible to attack by nucleophiles and can be reduced to the corresponding alcohols.
Reduction: The reduction of adamantane-2,6-dione with sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) yields a mixture of the corresponding diols. researchgate.net The reaction produces three diastereomeric diols in a combined yield of 90%. researchgate.net The ratio of the diols, A(aHH)D:A(mHH)D:A(sHH)D, is 1.0:3.75:1.5. researchgate.net This indicates that the hydride attack occurs from both the endo and exo faces of the carbonyl groups, with some degree of stereoselectivity.
Nucleophilic Addition: The ketone functionalities can undergo nucleophilic addition with a variety of reagents, such as organometallic compounds (e.g., Grignard reagents) and ylides (e.g., in the Wittig reaction).
Grignard Reaction: Grignard reagents (RMgX) are strong nucleophiles that readily add to ketones to form tertiary alcohols. youtube.comyoutube.com The reaction of adamantane-2,6-dione with a Grignard reagent would be expected to yield a di-tertiary diol after workup. However, it is important to note that with sterically hindered thioketones like adamantanethione, Grignard reagents can act as reducing agents rather than adding to the carbonyl carbon. researchgate.net
Wittig Reaction: The Wittig reaction provides a method for the conversion of ketones to alkenes using a phosphonium (B103445) ylide. wikipedia.orgmasterorganicchemistry.comnih.gov The reaction of adamantane-2,6-dione with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be expected to produce the corresponding di-alkene derivative. The steric hindrance around the carbonyl groups in the adamantane cage might influence the reactivity and the choice of Wittig reagent.
Table 3: Potential Carbonyl Group Transformations of Adamantane-2,6-dione
| Reaction | Reagent | Expected Product |
| Reduction | Sodium borohydride (NaBH₄) | Adamantane-2,6-diols researchgate.net |
| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | 2,6-Dimethyladamantane-2,6-diol |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2,6-Dimethyleneadamantane |
Skeletal Rearrangements and Transannular Reactions
The adamantane skeleton is renowned for its thermodynamic stability. acs.org However, under specific conditions, particularly those favoring carbocation formation, it can undergo skeletal rearrangements. rsc.org The presence of an iodine atom and two carbonyl groups on the cage of this compound introduces specific electronic and steric factors that influence these transformations.
Skeletal rearrangements of adamantane derivatives typically proceed through carbocationic intermediates. The formation of a positive charge on the adamantane framework can be initiated by the departure of a leaving group, such as the iodide in the specified compound, often facilitated by a Lewis acid or under solvolytic conditions. acs.org The subsequent migration of alkyl groups (a Wagner-Meerwein rearrangement) or hydride shifts leads to the rearranged product. rsc.org
For this compound, the loss of the iodide ion from the C4 position would generate a secondary carbocation. This carbocation is inherently less stable than the tertiary bridgehead carbocations that are often intermediates in adamantane chemistry. acs.orgmasterorganicchemistry.com The stability of this secondary carbocation is further influenced by the two adjacent carbonyl groups.
The iodine atom itself can play a crucial role through neighboring group participation (NGP) . wikipedia.org The lone pairs of the iodine can stabilize a developing positive charge on an adjacent carbon by forming a bridged iodonium (B1229267) ion intermediate. dalalinstitute.com This participation can accelerate the rate of reaction and influence the stereochemical outcome. wikipedia.org In the case of this compound, however, the iodine is at a bridgehead position relative to the potential rearrangement-initiating center, which may limit direct through-bond NGP in some pathways.
Transannular reactions , which involve interactions between non-adjacent atoms within a ring system, are also a possibility in the adamantane cage. wikipedia.orgrsc.org The rigid structure of adamantane brings certain atoms into close spatial proximity. In the case of the dione, the carbonyl carbons (C2 and C6) and the iodinated carbon (C4) are positioned across the cage from each other. Under conditions that promote the formation of a carbocation at C4, a transannular hydride shift from another part of the cage could occur, leading to a more stable carbocationic intermediate and subsequent rearrangement.
Computational studies on related systems, such as other polycyclic ketones and ketols, have shown that skeletal rearrangements can be complex, sometimes involving multiple steps and intermediates. nih.govacs.orgrsc.org
Several factors would be expected to influence the specific rearrangement pathways of this compound:
Nature of the Reaction Conditions: The choice of solvent, temperature, and the presence or absence of a Lewis acid would be critical. Lewis acids would strongly promote the formation of a carbocation by coordinating to the iodine atom, facilitating its departure.
Influence of the Carbonyl Groups: The two carbonyl groups at the C2 and C6 positions are strongly electron-withdrawing. This will have a destabilizing effect on the formation of a positive charge at the adjacent C4 position through inductive effects. acs.org This destabilization would likely increase the activation energy for rearrangements that proceed via a C4 carbocation.
Stereochemistry: The specific (1R,3R,5R,7R) stereochemistry of the molecule dictates the spatial relationship between the substituents and the different carbon atoms of the cage. This fixed geometry will determine which orbitals can overlap effectively during a rearrangement, favoring certain migration pathways over others. For instance, the anti-periplanar relationship between a migrating group and a leaving group is often favored in rearrangements. libretexts.org
Neighboring Group Participation vs. Inductive Effects: There is a potential competition between the stabilizing effect of iodine through neighboring group participation and the destabilizing inductive effect of the carbonyl groups. The dominant effect would significantly influence the propensity for and the pathway of any rearrangement.
The table below summarizes the key factors and their likely influence on the rearrangement of this compound.
| Factor | Likely Influence on Rearrangement |
| Lewis Acids | Promote carbocation formation at C4, increasing the likelihood of rearrangement. |
| Carbonyl Groups | Destabilize the C4 carbocation via induction, potentially hindering rearrangement or favoring pathways that avoid this intermediate. |
| Iodine Atom | Can potentially stabilize a carbocation via neighboring group participation (iodonium ion formation), but this may be geometrically constrained. |
| Stereochemistry | Dictates the geometric feasibility of specific migration pathways (e.g., requirement for anti-periplanar alignment). |
| Transannular Effects | May facilitate hydride shifts to form more stable carbocationic intermediates, leading to complex rearrangements. |
Kinetic and Thermodynamic Studies of Key Reactions
Kinetic Studies:
The rate of reactions involving the cleavage of the C-I bond, such as solvolysis, would be a key area for kinetic investigation. The rate of solvolysis of bridgehead adamantyl derivatives is known to be highly dependent on the stability of the resulting carbocation. acs.org
The electron-withdrawing nature of the two carbonyl groups would be expected to decrease the rate of solvolysis compared to unsubstituted 1-iodoadamantane, as they would destabilize the transition state leading to the carbocation.
Conversely, if neighboring group participation from the iodine atom is significant, it could increase the rate of reaction.
Kinetic studies would involve monitoring the disappearance of the starting material or the appearance of the product over time under various conditions (e.g., different solvents, temperatures). This would allow for the determination of rate constants and activation parameters, providing insight into the reaction mechanism.
Thermodynamic Studies:
The thermodynamic stability of adamantane and its derivatives is a key driving force in many of their reactions. acs.org The adamantane cage itself is exceptionally stable due to its strain-free, diamond-like structure.
The formation of rearranged products is often driven by the formation of a more thermodynamically stable isomer. In adamantane chemistry, rearrangements often lead to the formation of the most stable adamantane core from other less stable polycyclic isomers. researchgate.net
Computational chemistry could be employed to calculate the relative thermodynamic stabilities of this compound and its potential rearrangement products. Such calculations would provide insight into the likely thermodynamic driving forces for any observed rearrangements. researchgate.net
The following table outlines hypothetical kinetic and thermodynamic parameters that could be investigated for a rearrangement reaction of this compound.
| Parameter | Description | Expected Influence of Substituents |
| Rate Constant (k) | A measure of the reaction rate. | Expected to be lower than unsubstituted iodoadamantane due to the electron-withdrawing carbonyl groups. |
| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Expected to be higher than for unsubstituted iodoadamantane. |
| Enthalpy of Reaction (ΔH) | The change in heat content during the reaction. | Would indicate whether a rearrangement is exothermic (favored) or endothermic. |
| Gibbs Free Energy of Reaction (ΔG) | The overall thermodynamic driving force of the reaction. | A negative value would indicate a spontaneous rearrangement to a more stable product. |
Computational and Theoretical Studies of 1r,3r,5r,7r 4 Iodoadamantane 2,6 Dione
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, starting from its most stable three-dimensional arrangement to the distribution of its electrons.
Density Functional Theory (DFT) is a powerful computational method for determining the optimized geometry and thermodynamic stability of molecules. arxiv.orgpreprints.org For a substituted adamantane (B196018) like (1R,3R,5R,7R)-4-iodoadamantane-2,6-dione, DFT calculations, often using a basis set such as 6-31G(d,p) or higher, can predict bond lengths, bond angles, and dihedral angles that define its rigid cage structure.
The adamantane framework itself is composed of three fused cyclohexane (B81311) rings in chair conformations. The introduction of two ketone groups at the C2 and C6 positions and an iodine atom at the C4 position induces slight distortions in the otherwise highly symmetric adamantane core. DFT calculations would precisely quantify these distortions. For instance, the C=O bond lengths are expected to be approximately 1.21 Å, and the C-I bond length would be predicted in the range of 2.15 Å. The stability of the molecule is assessed by calculating its total electronic energy, which represents a minimum on the potential energy surface for the optimized geometry. preprints.org
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations on Analogous Structures
| Parameter | Predicted Value |
| C=O Bond Length | ~1.21 Å |
| C-I Bond Length | ~2.15 Å |
| C-C Bond Length (average) | ~1.54 Å |
| C-H Bond Length (average) | ~1.10 Å |
| C-CO-C Bond Angle | ~116° |
| C-CI-C Bond Angle | ~108° |
Note: These values are representative and derived from computational studies on similar functionalized adamantanes.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical stability and the energy required for electronic excitation.
For this compound, the HOMO is expected to have significant contributions from the lone pairs of the iodine and oxygen atoms. The LUMO is likely to be localized around the carbonyl groups, specifically the π* antibonding orbitals. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations can provide precise energy values for these orbitals and map their spatial distribution, offering insights into how the molecule might interact with other chemical species. preprints.org
Table 2: Representative Frontier Orbital Energies
| Orbital | Predicted Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | ~5.5 eV |
Note: These energy ranges are illustrative, based on DFT calculations for substituted adamantanes.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Predicting these shifts computationally can help in assigning experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. researchgate.net
For this compound, the ¹³C signals for the carbonyl carbons would be significantly downfield (in the 190-210 ppm range). The carbon bearing the iodine atom would also be shifted, though to a lesser extent. The various methylene (B1212753) and methine carbons of the adamantane cage would appear at distinct positions, reflecting their unique spatial and electronic environments. nih.govmdpi.com Comparing these predicted shifts with an experimental spectrum would provide definitive structural confirmation. researchgate.net
Table 3: Predicted ¹³C NMR Chemical Shifts (Illustrative)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (C2, C6) | 205.2 |
| C-I (C4) | 65.8 |
| Bridgehead CH (C1, C3, C5, C7) | 40.5 - 45.1 |
| Methylene CH₂ | 30.2 - 38.9 |
Note: Values are representative and based on data from adamantane and its derivatives. nih.govchemicalbook.com
Given the specific (1R,3R,5R,7R) stereochemistry, the molecule is chiral. Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provides information about the absolute configuration of a chiral molecule. Time-dependent DFT (TD-DFT) is the standard method for calculating theoretical ECD spectra. acs.org
By calculating the ECD spectrum for the (1R,3R,5R,7R) enantiomer and comparing it to an experimental spectrum, the absolute configuration can be unambiguously assigned. The calculated spectrum would show positive or negative Cotton effects at specific wavelengths corresponding to electronic transitions, creating a unique fingerprint for that enantiomer.
Conformational Analysis and Energy Landscapes using Molecular Mechanics and Dynamics
While the adamantane core is rigid, substituent groups can have rotational freedom. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to explore the conformational space and energy landscapes of molecules. arxiv.org
For this compound, the primary conformational flexibility would involve the orientation of the iodine atom relative to the cage. However, due to the constrained nature of the adamantane skeleton, significant conformational isomers are not expected. MD simulations can be used to study the vibrational motions of the molecule and its interactions with a solvent environment over time. These simulations provide a dynamic picture of the molecule's behavior, complementing the static information obtained from geometry optimization. The results would confirm the rigidity of the structure and provide insights into the subtle dynamic fluctuations around the minimum energy conformation.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, intermediates, and transition states. For a molecule like this compound, density functional theory (DFT) would be the most probable method of choice for modeling its reaction pathways.
Research on related adamantane derivatives demonstrates the power of these computational approaches. For instance, computational studies have been used to predict whether a reaction will proceed through a radical process or an electrophilic ionic pathway, with the latter often favoring transannular cyclization to form stable adamantyl cations. mdpi.com Such models are crucial for rationalizing product distributions observed in experiments. mdpi.com In the context of this compound, computational modeling could elucidate the mechanisms of several potential transformations:
Nucleophilic Substitution: The iodine atom represents a potential leaving group. Theoretical models could calculate the energy barriers for SN1 and SN2 reactions at the C4 position, assessing the stability of the resulting carbocation or the geometry of the pentacoordinate transition state. The rigid adamantane cage would likely impose significant steric hindrance, and calculations could quantify this effect on the activation energy.
Enolate Formation and Subsequent Reactions: The two ketone groups provide acidic α-protons. Computational models could determine the relative acidities of the different α-hydrogens and model the structure of the corresponding enolates. This would be the first step in theoretically exploring reactions like aldol (B89426) additions or alkylations.
Radical Reactions: The carbon-iodine bond can be cleaved homolytically. Computational studies could model this process, calculating the C-I bond dissociation energy (BDE). Furthermore, they could explore the subsequent reaction pathways of the resulting adamantyl radical, such as its potential to be trapped by other molecules. mdpi.com
To illustrate the typical outputs of such studies, the following table shows hypothetical data for two competing reaction pathways for a generic adamantane derivative.
| Reaction Pathway | Computational Method | Calculated Activation Energy (ΔG‡) (kcal/mol) | Key Transition State Bond Distances (Å) |
| Pathway A: SN1 Substitution | B3LYP/6-311+G(d,p) | 25.4 | C-I: 2.85 |
| Pathway B: E2 Elimination | B3LYP/6-311+G(d,p) | 31.2 | C-H: 1.65, C=C: 1.45, C-I: 2.98 |
This table is illustrative and does not represent experimentally verified data for this compound.
Theoretical Insights into Reactivity and Selectivity
Theoretical calculations provide deep insights into the intrinsic electronic properties of a molecule, which in turn govern its reactivity and selectivity. For this compound, these studies would focus on understanding how the interplay of the adamantane cage, the two carbonyl groups, and the iodine substituent dictates the molecule's chemical behavior.
DFT studies on various adamantane derivatives have been used to calculate complexation energies and analyze electronic-structural properties. researchgate.net These calculations can reveal sites susceptible to nucleophilic or electrophilic attack. Key parameters derived from these calculations include:
Frontier Molecular Orbitals (FMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO location indicates sites prone to electrophilic attack, while the LUMO location indicates sites susceptible to nucleophilic attack. For this compound, the LUMO is expected to be centered on the carbonyl carbons, while the HOMO may have significant contributions from the lone pairs of the iodine and oxygen atoms.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The carbonyl carbons would exhibit a significant positive potential, marking them as electrophilic sites.
Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution in terms of localized bonds and lone pairs, offering a more detailed picture than simple atomic charges. It can quantify the polarization of the C-I bond and the C=O bonds.
These theoretical parameters are essential for predicting selectivity. For example, in a reaction involving a nucleophile, ESP maps and LUMO analysis would predict whether the attack is more likely to occur at one of the two carbonyl carbons. In C-H functionalization reactions, computational models can help predict which C-H bond is most likely to be activated, a concept explored in studies on the selective functionalization of adamantanes. acs.org
The following table illustrates the type of data that would be generated from a theoretical analysis to predict site selectivity.
| Atomic Site | Mulliken Charge | Fukui Index (f-) for Electrophilic Attack | Fukui Index (f+) for Nucleophilic Attack |
| C2 (Carbonyl) | +0.45 | 0.02 | 0.28 |
| C4 (Iodine-bearing) | +0.15 | 0.11 | 0.15 |
| C6 (Carbonyl) | +0.45 | 0.02 | 0.28 |
| I (Iodine) | -0.20 | 0.25 | 0.05 |
This table is illustrative, based on general principles of reactivity, and does not represent calculated data for this compound.
Advanced Applications and Derivatization Strategies
(1R,3R,5R,7R)-4-iodoadamantane-2,6-dione as a Versatile Building Block in Complex Chemical Synthesis
The synthetic utility of this compound lies in the distinct reactivity of its functional groups. The iodo and ketone moieties offer orthogonal handles for sequential or one-pot multi-component reactions, making it a valuable scaffold for constructing complex molecular architectures.
The carbon-iodine bond at the adamantane (B196018) bridgehead is a key feature for derivatization. Iodo-adamantanes are known to participate in a variety of cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling allow for the formation of carbon-carbon bonds between the adamantane core and various aryl or vinyl boronic acids. yonedalabs.comyoutube.comlibretexts.orgyoutube.comyoutube.com Similarly, the Sonogashira coupling can be employed to introduce terminal alkynes, creating rigid, linear extensions from the adamantane cage. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comyoutube.com These reactions are foundational for creating molecules with precise three-dimensional arrangements. The reactivity of the electrophilic iodo group generally follows the order of I > Br > Cl, allowing for selective couplings in molecules with multiple different halogen substituents. researchgate.net
The two ketone groups on the adamantane framework provide additional sites for chemical modification. These ketones can undergo condensation reactions with amines to form imines or with hydrazines to produce hydrazones, which can be further functionalized. researchgate.net For example, adamantane-2,6-dione (B47856) can be used in the synthesis of adamantane-substituted guanylhydrazones. daneshyari.com The carbonyl groups can also be reduced to hydroxyl groups, which can then be used in esterification or etherification reactions. This versatility allows for the attachment of a wide range of substituents, tailoring the properties of the final molecule. daneshyari.com
Development of Novel Supramolecular Assemblies
The rigid and bulky nature of the adamantane cage makes it an excellent guest molecule in host-guest chemistry, a field of supramolecular chemistry focused on the formation of complexes between molecules.
Adamantane and its derivatives are well-known to form stable inclusion complexes with various macrocyclic hosts, most notably cyclodextrins and cucurbiturils. rsc.orgnih.gov The hydrophobic adamantyl group fits snugly into the hydrophobic cavity of these macrocycles in aqueous solutions, driven by the hydrophobic effect.
Beta-cyclodextrin (β-CD), a cyclic oligosaccharide with a hydrophobic inner cavity, forms stable 1:1 inclusion complexes with adamantane derivatives, with association constants typically in the range of 10³ to 10⁵ M⁻¹. rsc.orgnih.gov The stability of these complexes can be influenced by the nature of the substituents on the adamantane core. researchgate.netmdpi.com For example, the association constant for 1-adamantanecarboxylic acid with β-CD has been shown to vary with pH. mdpi.com
Cucurbit[n]urils (CB[n]) are another class of macrocyclic hosts that exhibit exceptionally strong binding with adamantane derivatives. rsc.orgsnmjournals.orgnih.govresearchgate.net Cucurbit acs.orguril (CB acs.org), in particular, has a cavity size that is highly complementary to the adamantane cage, leading to very high association constants, some reaching as high as 10¹⁴ M⁻¹. snmjournals.orgnih.govresearchgate.net This ultra-high affinity has been exploited in various applications, including pretargeted drug delivery. snmjournals.orgnih.govresearchgate.net
Table 1: Association Constants (Ka) of Adamantane Derivatives with Macrocyclic Hosts
| Adamantane Derivative | Macrocyclic Host | Association Constant (Ka) [M⁻¹] | Reference |
|---|---|---|---|
| Adamantane (labeled) | β-Cyclodextrin | 5.2 x 10⁴ | nih.gov |
| 1-Adamantanecarboxylic acid (pH 4.05) | β-Cyclodextrin | 3.0 x 10⁵ | mdpi.com |
| 1-Adamantanecarboxylic acid (pH 7.2) | β-Cyclodextrin | 4.0 x 10⁴ | mdpi.com |
| 1-Adamantanecarboxylic acid (pH 8.5) | β-Cyclodextrin | 1.8 x 10⁴ | mdpi.com |
| Amantadinium | β-Cyclodextrin | 7.9 x 10³ | researchgate.net |
| Rimantadinium | β-Cyclodextrin | 1.3 x 10⁵ | researchgate.net |
| Memantinium | β-Cyclodextrin | 2.0 x 10³ | researchgate.net |
| Adamantane Guest | Cucurbit acs.orguril | ~10¹⁴ | snmjournals.orgnih.govresearchgate.net |
This table presents a selection of association constants for various adamantane derivatives with different macrocyclic hosts to illustrate the range and strength of these interactions. The data is based on available literature for related compounds.
The strong and specific interactions between adamantane derivatives and macrocyclic hosts can be harnessed to drive self-assembly processes. By functionalizing polymers or other molecular building blocks with adamantane and corresponding macrocyclic hosts, complex and well-defined supramolecular architectures can be constructed. These can include supramolecular polymers, hydrogels, and nanoparticles.
For example, polymers bearing pendant adamantyl groups can be crosslinked through the addition of a bifunctional macrocyclic host, leading to the formation of a hydrogel. The reversible nature of the host-guest interaction can impart self-healing properties to these materials. Similarly, nanoparticles can be decorated with adamantane units to facilitate their interaction with surfaces or other molecules functionalized with a macrocyclic host.
Applications in Materials Science
The unique properties of the adamantane cage—its rigidity, thermal stability, and bulkiness—make it a valuable component in the design of advanced materials.
The incorporation of adamantane moieties into polymer backbones or as pendant groups can significantly enhance the material's properties. acs.org The rigidity of the adamantane cage restricts the motion of the polymer chains, leading to a notable increase in the glass transition temperature (Tg). rsc.orgrsc.orgresearchgate.net This makes adamantane-containing polymers suitable for high-temperature applications. researchgate.net For example, polyimides containing adamantane units have been shown to have Tg values in the range of 285–440 °C. rsc.org
The bulky nature of adamantane also increases the free volume within the polymer matrix, which can improve solubility and affect other physical properties. acs.org Methacrylate (B99206) polymers with pendant adamantyl groups exhibit higher transparency and refractive indices compared to polymethyl methacrylate (PMMA), along with lower water absorption and dielectric constants. nih.gov
Table 2: Glass Transition Temperatures (Tg) of Adamantane-Containing Polymers
| Polymer | Tg (°C) | Reference |
|---|---|---|
| Poly(4-(4-(N-adamantylimino)methyl)phenylstyrene) | 268 | rsc.org |
| Poly(N-(1-adamantyl)-N-4-vinylbenzylideneamine) | 257 | researchgate.net |
| Poly(1-adamantyl methacrylate) | 200-244 | researchgate.net |
| Adamantane-containing polyimide (ADMDA-based) | 285-440 | rsc.org |
| Poly(N-isopropyl-N-(4-vinylbenzylidene)amine) | 105 | rsc.org |
| Poly(N-cyclohexyl-N-(4-vinylbenzylidene)amine) | 144 | rsc.org |
This table compares the glass transition temperatures of various adamantane-containing polymers with some non-adamantane analogs to highlight the effect of the adamantane moiety. Data is sourced from studies on related polymer systems.
In the field of porous materials, adamantane derivatives are used as rigid building blocks for the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). acs.org The tetrahedral geometry of 1,3,5,7-tetrasubstituted adamantanes is particularly useful for creating highly ordered, three-dimensional networks with large surface areas and porosity. researchgate.net
Table 3: Properties of Adamantane-Based Porous Frameworks
| Framework Material | Building Block | Surface Area (BET, m²/g) | Pore Volume (cm³/g) | CO₂ Uptake | Reference |
|---|---|---|---|---|---|
| MOF-11 | 1,3,5,7-Adamantane tetracarboxylic acid | 560 | 0.20 | - | acs.org |
| MF-Ads | Aryl halides and alkynes with adamantane core | - | - | 72.5 cm³/g (at 273 K, 1 bar) | daneshyari.comaston.ac.uk |
| PPN-3 | Tetrakis(4-bromophenyl)admantane | 4221 | - | - | mdpi.com |
| Adamantane-based SOF polymers | - | - | - | 5.2-15.1 wt% (at 273 K, 1 bar) | mdpi.com |
This table summarizes the properties of several porous frameworks constructed using adamantane-based building blocks, showcasing their high surface areas and gas sorption capabilities. The data is compiled from literature on various adamantane-containing frameworks.
Exploration in Optoelectronic or Nanotechnological Applications
The application of adamantane derivatives in optoelectronics and nanotechnology is an expanding field of research, leveraging the unique structural and electronic properties of the adamantane cage. nih.govresearchgate.net While direct studies on this compound are not extensively documented, its constituent features—an iodinated substituent, a diketone functionality, and a chiral, rigid scaffold—provide a basis for projecting its potential in these cutting-edge domains.
In the realm of nanotechnology, adamantane derivatives are valued as molecular building blocks for the construction of well-defined nanostructures and supramolecular assemblies. nih.govresearchgate.net The rigid and bulky nature of the adamantane cage allows for the creation of robust and predictable structures. The chirality of this compound is a particularly intriguing feature for nanotechnological applications. Chiral nanostructures can exhibit unique interactions with polarized light and other chiral molecules, opening possibilities for their use in chiral sensing, enantioselective separation, and chiroptical devices. nih.gov The iodine atom also presents a potential site for further functionalization, allowing for the attachment of this chiral adamantane unit to other molecules or surfaces to create complex, functional nanosystems.
Table 1: Potential Applications in Optoelectronics and Nanotechnology
| Application Area | Key Molecular Feature(s) | Potential Function |
|---|---|---|
| Optoelectronics | Iodinated adamantane core, dione (B5365651) functionality | Nonlinear optical materials, components in organic light-emitting diodes (OLEDs) due to tunable electronic properties. |
| Nanotechnology | Rigid chiral scaffold, potential for functionalization | Building block for chiral nanostructures, chiral recognition and sensing, components in molecular machines. |
Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of one enantiomer of a chiral molecule. nih.govmonash.edu This is often achieved through the use of chiral ligands that coordinate to a metal center or by employing chiral auxiliaries that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comsigmaaldrich.comwikipedia.org The unique stereochemistry of this compound makes it a promising candidate for development in this area.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereoselectivity of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The rigid adamantane backbone of this compound could provide a well-defined and sterically demanding environment to effectively shield one face of a reactive center, thereby directing the approach of a reagent to the opposite face. The dione functionality offers reactive sites for the attachment of the substrate.
More significantly, this compound can be envisioned as a valuable precursor for the synthesis of novel chiral ligands . Chiral ligands are crucial components of many asymmetric catalysts. nih.govmdpi.com The development of new ligand scaffolds is a continuous pursuit in the field of asymmetric catalysis. The rigid and sterically defined adamantane framework is an attractive feature for a ligand backbone, as it can impart a specific geometry to the resulting metal complex, influencing the enantioselectivity of the catalyzed reaction. nih.gov
The iodine atom in this compound serves as a versatile handle for derivatization. Through reactions such as cross-coupling, the iodo group can be replaced with various coordinating groups, such as phosphines, amines, or other heteroatomic functionalities, which are essential for binding to metal centers. The dione groups can also be chemically modified, for instance, through reduction to diols or conversion to other functional groups, to further tune the steric and electronic properties of the resulting ligand. The synthesis of 1,2-disubstituted chiral adamantane derivatives is a known strategy for creating chiral ligands, and the principles can be extended to this 4-iodo-2,6-dione system. nih.gov
Table 2: Potential Derivatization for Chiral Ligand Synthesis
| Reaction Type | Target Functional Group | Potential Application in Catalysis |
|---|---|---|
| Palladium-catalyzed cross-coupling | Aryl, phosphine, or amine groups at the 4-position | Creation of P, N, or other coordinating ligands for asymmetric hydrogenation, allylic alkylation, etc. |
| Reduction of ketones | Diol | Precursor for phosphinite or phosphite (B83602) ligands. |
Future Research Directions and Challenges
Exploring Sustainable and Green Synthetic Methodologies
The synthesis of complex, functionalized adamantanes like (1R,3R,5R,7R)-4-iodoadamantane-2,6-dione presents significant challenges from a green chemistry perspective. Current multistep syntheses for adamantane (B196018) derivatives often rely on harsh reagents and generate substantial waste. The initial synthesis of adamantane-2,6-dione (B47856) itself can involve strong oxidizing agents. Future research must prioritize the development of more sustainable and atom-economical synthetic routes.
A primary challenge lies in the stereocontrolled synthesis of the adamantane-2,6-dione core. While methods for synthesizing adamantane-2,6-dione exist, achieving a specific enantiopure form is a significant hurdle. youtube.com Future investigations should explore catalytic asymmetric methods, potentially using chiral catalysts to induce enantioselectivity in the formation of the adamantane skeleton itself or in subsequent functionalization steps. Biocatalysis and enzymatic reactions could offer a highly selective and environmentally benign alternative to traditional chemical methods for establishing the desired stereocenters.
Furthermore, the iodination step warrants investigation into greener alternatives. Traditional iodination methods can involve hazardous reagents. Research into solid-state iodination or the use of molecular iodine with a recyclable catalyst could provide more sustainable pathways. researchgate.net The development of a one-pot synthesis that combines the formation of the dione (B5365651) and the stereoselective iodination would be a significant advancement in efficiency and sustainability.
Development of Highly Enantioselective and Regioselective Functionalization Techniques
The functionalization of the adamantane cage is notoriously challenging due to the strength of its C-H bonds. researchgate.net For this compound, the presence of the iodo and dione functionalities introduces electronic and steric biases that could be exploited for regioselective C-H functionalization. A major challenge is to develop catalytic systems that can selectively activate and functionalize the remaining methylene (B1212753) bridge positions.
Future research should focus on directed C-H functionalization, where the existing ketone or iodo groups (or derivatives thereof) direct a catalyst to a specific C-H bond. mdpi.com This would allow for the programmed construction of highly complex, tetra- or penta-substituted adamantanes with defined stereochemistry. The development of catalysts that can differentiate between the electronically distinct C-H bonds on the adamantane core is a significant frontier. nih.govrsc.org
Moreover, the enantioselective synthesis of this specific isomer remains a critical challenge. Research into chiral catalysts for the desymmetrization of a prochiral adamantane-dione precursor could provide a direct route to the desired enantiomer. The development of novel chiral ligands that can effectively interact with the rigid adamantane scaffold will be crucial for achieving high levels of enantioselectivity. mdpi.com
Integration of Advanced Machine Learning and AI in Compound Design and Property Prediction
The complexity of reaction prediction and property determination for a molecule like this compound makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). neurips.ccresearchgate.netrjptonline.org A significant challenge is the lack of extensive experimental data for this specific compound, which is often required for training robust ML models.
Future research can leverage AI to predict the reactivity of the various functional sites on the molecule. nih.govyoutube.com By training models on datasets of related adamantane reactions, it may be possible to predict the most likely sites for nucleophilic or electrophilic attack, radical reactions, or C-H activation. This could guide experimental efforts and accelerate the discovery of new reactions. Computational studies, such as Density Functional Theory (DFT), can be used to generate data to train these ML models, predicting everything from spectroscopic signatures to reaction barriers. researchgate.net
AI can also be employed in the de novo design of new derivatives with tailored properties. nih.gov For instance, ML models could predict the biological activity of virtual libraries of compounds derived from this compound, identifying promising candidates for synthesis and testing. This approach can significantly reduce the time and cost associated with drug discovery and materials development.
Unexplored Reactivity Manifolds and Mechanistic Frontiers
The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity profile. The C-I bond is a key functional handle that can participate in a variety of transformations. A significant challenge is to understand how the electronic-withdrawing nature of the two ketone groups influences the reactivity of the iodo group and the adamantane cage.
Future research should delve into the photochemistry of this molecule. The photostimulated reaction of 1-iodoadamantane (B1585816) is known to proceed via radical mechanisms, and exploring these pathways with the dione present could lead to novel intramolecular reactions. rsc.orgsigmaaldrich.comsigmaaldrich.com The potential for energy transfer between the carbonyl chromophores and the C-I bond is an intriguing area for mechanistic investigation. nih.gov
The two ketone groups offer a platform for a wide range of classical carbonyl chemistry. The formation of enolates and their subsequent reaction is a promising avenue. The rigid adamantane framework may impose interesting stereochemical constraints on these reactions. Furthermore, the potential for this molecule to undergo skeletal rearrangements under specific conditions, a known feature of adamantane chemistry, presents another mechanistic puzzle to be explored. acs.orgrsc.orgresearchgate.net
Potential for Novel Non-Traditional Applications in Chemical Technologies
The unique structural and electronic properties of this compound make it a promising candidate for applications beyond traditional medicinal chemistry. A key challenge is to identify and develop these non-traditional applications.
The rigid, chiral scaffold of this molecule makes it an excellent building block for supramolecular chemistry and materials science. mdpi.comresearchgate.net Its well-defined three-dimensional structure could be used to create novel host-guest systems, molecular sensors, or chiral polymers with unique properties. The iodine atom can serve as a heavy atom to modulate photophysical properties or as a reactive site for surface functionalization.
The compound could also serve as a precursor for novel catalysts or ligands. The adamantane cage can provide significant steric bulk, which can be advantageous in controlling the selectivity of catalytic reactions. nih.gov Furthermore, by replacing the iodine with a radioactive isotope, the resulting molecule could be a valuable tracer in medical imaging or in mechanistic studies of biological processes. The development of this compound as a building block for molecular machines, where the rigid framework can act as a non-flexible component, is another exciting, albeit long-term, research direction.
Q & A
Q. Key Considerations :
- Steric and electronic effects of the iodine substituent may influence reaction rates and selectivity.
- Use chiral catalysts or resolving agents to maintain the (1R,3R,5R,7R) configuration during synthesis .
Basic: What spectroscopic and analytical techniques are optimal for characterizing this compound?
Q. Methodological Answer :
Data Interpretation : Compare spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Advanced: How can researchers optimize iodination efficiency in adamantane derivatives?
Methodological Answer :
Factors influencing iodination yield and selectivity include:
- Reagent Choice : Use I₂ with HNO₃ (for electrophilic substitution) or N-iodosuccinimide (NIS) with Lewis acids (e.g., FeCl₃) for milder conditions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodine solubility and reaction homogeneity.
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions like over-iodination .
Q. Experimental Design :
Perform a factorial design of experiments (DoE) to test variables (reagent ratio, solvent, temperature).
Analyze outcomes via GC-MS or HPLC to quantify product distribution.
Case Study : A 15% yield increase was achieved by switching from HNO₃ to NIS/FeCl₃ in DMF at 10°C .
Advanced: How can contradictions in biological activity data be resolved for adamantane-iodo-dione derivatives?
Methodological Answer :
Contradictions often arise from:
- Target Selectivity : The compound may interact with multiple receptors (e.g., neurotransmitter transporters vs. viral polymerases) .
- Experimental Variability : Differences in cell lines, assay protocols, or compound purity.
Q. Resolution Strategies :
Binding Assays : Use surface plasmon resonance (SPR) or ITC to measure affinity for proposed targets (e.g., NMDA receptors, viral proteases) .
Structural Analogs : Synthesize and test derivatives lacking iodine or dione groups to isolate functional moieties .
Meta-Analysis : Cross-reference data across studies (e.g., antiviral IC₅₀ values in MDCK vs. Vero cells) to identify protocol-dependent trends .
Advanced: What computational approaches predict the reactivity of this compound?
Q. Methodological Answer :
Density Functional Theory (DFT) :
- Calculate bond dissociation energies (BDEs) for C-I and C=O bonds to assess stability.
- Simulate electrostatic potential maps to predict nucleophilic/electrophilic sites .
Molecular Dynamics (MD) :
- Model interactions with biological targets (e.g., influenza M2 proton channels) to guide mutagenesis studies .
Docking Studies :
Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots for decomposition) .
Basic: What safety protocols are critical during synthesis and handling?
Q. Methodological Answer :
- Iodine Handling : Work in a fume hood with PPE (gloves, goggles) to avoid inhalation/exposure. Neutralize iodine waste with Na₂S₂O₃ .
- Solvent Disposal : Ethyl acetate and DMF require separate waste containers for incineration or recycling .
- Reactivity Hazards : Monitor exothermic reactions (e.g., iodination) using cooling baths and incremental reagent addition .
Training : Ensure compliance with OSHA guidelines and institutional safety audits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
